

Unveiling the Electronic Landscape of Boron Phosphide: A First-Principles Comparison

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Compound of Interest

Compound Name: *Boron phosphide*

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A comprehensive guide for researchers and drug development professionals on the electronic properties of **boron phosphide**, comparing theoretical predictions from first-principles calculations. This guide provides a detailed analysis of calculated band structures, densities of states, and effective masses, supported by a summary of computational methodologies.

Boron phosphide (BP), a III-V semiconductor, has garnered significant interest for its potential applications in high-power and high-frequency electronics, optoelectronic devices, and even as a stable photocatalyst.^{[1][2][3]} First-principles calculations, primarily based on Density Functional Theory (DFT), have been instrumental in predicting and understanding its fundamental electronic properties. This guide offers a comparative overview of these theoretical findings, focusing on the electronic structure of both cubic and two-dimensional (monolayer) hexagonal **boron phosphide**.

Comparative Analysis of Electronic Properties

First-principles calculations have revealed that the electronic properties of **boron phosphide** are highly dependent on its dimensionality and the computational methodology employed. The choice of exchange-correlation functional, for instance, significantly influences the predicted bandgap energy. The Perdew-Burke-Ernzerhof (PBE) functional, a generalized gradient approximation (GGA), is known to underestimate bandgaps, while hybrid functionals like Heyd-Scuseria-Ernzerhof (HSE06) typically provide more accurate results that are closer to experimental values.^{[4][5][6][7]}

A key finding is that monolayer hexagonal BP is a direct bandgap semiconductor, with both the conduction band minimum (CBM) and valence band maximum (VBM) located at the K-point of the first Brillouin zone.^[7] In contrast, calculations for bulk cubic BP suggest it is an indirect bandgap semiconductor.^[8] The electronic bands near the bandgap are primarily formed by the hybridization of B-p and P-p orbitals.^{[4][7]}

Property	Structure	Method	Calculated Value	Reference
Bandgap Type	Monolayer	PBE, HSE06	Direct	[4][5][7]
Cubic	HSE06	Indirect	[8]	
Bandgap Energy (eV)	Monolayer	PBE	0.887 - 0.91	[4][5][6][7]
Monolayer	HSE06	1.36 - 1.399	[4][5][6][7]	
Graphene-like sheets	-	1.37	[9][10]	
Cubic	HSE06	1.981 (at 1 bar), 1.9479 (at 4 GPa)	[8]	
Electron Mobility (cm ² /V·s)	Monolayer	-	~10 ⁶	[9][10]
Hole Mobility (cm ² /V·s)	p-type single crystal	Experimental	350	[3]
Electron Concentration (cm ⁻³)	n-type single crystal	Experimental	4 x 10 ¹⁸	[3]
Hole Concentration (cm ⁻³)	p-type single crystal	Experimental	5 x 10 ¹⁹	[3]

Computational Protocols

The following outlines a typical computational methodology employed in the first-principles calculations of **boron phosphide**'s electronic properties, as synthesized from various studies.

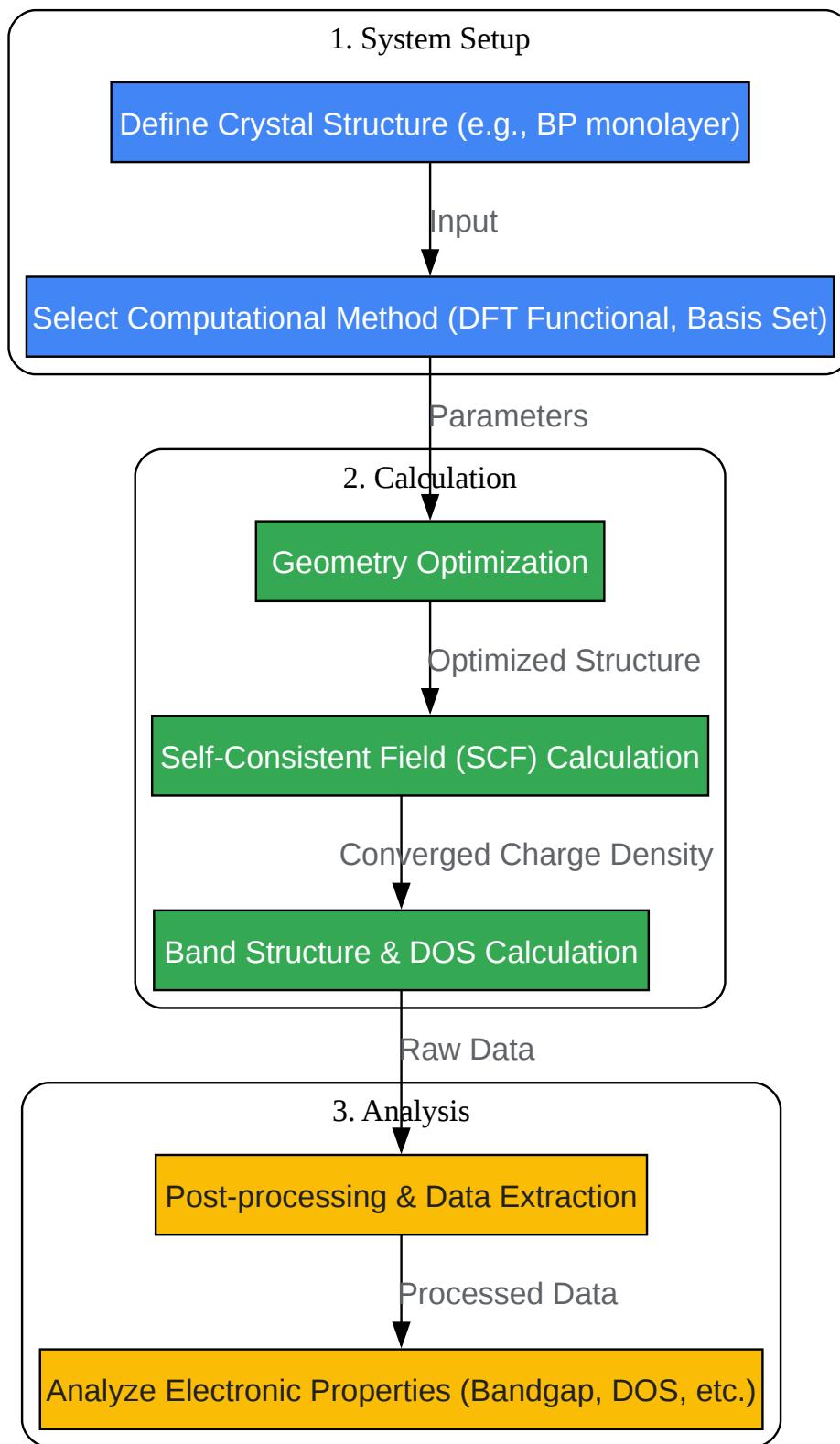
Software: The calculations are often performed using plane-wave DFT packages such as Quantum ESPRESSO or VASP (Vienna Ab initio Simulation Package).[11]

Methodology:

- **Structural Optimization:** The initial step involves the geometric optimization of the **boron phosphide** crystal structure (e.g., cubic or monolayer). This is achieved by relaxing the atomic positions and lattice parameters to minimize the total energy and interatomic forces. Convergence criteria for total energy and forces are typically set to stringent values (e.g., 10^{-6} eV per atom and 10^{-5} eV/Å, respectively).[8]
- **Electronic Structure Calculation:** Following structural optimization, the electronic band structure and density of states (DOS) are calculated. This involves solving the Kohn-Sham equations for a given set of k-points along high-symmetry directions in the Brillouin zone.
- **Exchange-Correlation Functional:** The choice of the exchange-correlation functional is critical. While the PBE functional is commonly used for initial structural relaxations, the more computationally expensive HSE06 hybrid functional is often employed to obtain more accurate electronic bandgaps.[4][5][6][7][8]
- **Basis Set and Cutoff Energy:** A plane-wave basis set is used to expand the electronic wavefunctions. A suitable energy cutoff for the plane-wave basis set is chosen to ensure convergence of the total energy (e.g., 450 eV).[8]
- **k-point Sampling:** The Brillouin zone is sampled using a Monkhorst-Pack grid of k-points. The density of the k-point mesh is checked for convergence.
- **Pseudopotentials:** The interaction between the core and valence electrons is described by pseudopotentials, such as projector-augmented-wave (PAW) potentials.

Workflow for First-Principles Electronic Property Calculations

The following diagram illustrates the general workflow for performing first-principles calculations of the electronic properties of materials like **boron phosphide**.



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Caption: A flowchart illustrating the typical workflow for first-principles calculations of electronic properties.

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